2-Chloro-4-hydroxybenzaldehyde
Overview
Description
2-Chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is characterized by a benzene ring substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position, along with an aldehyde group at the first position. This compound is known for its white crystalline solid form and is commonly used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert the aldehyde group to a primary alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, such as the reaction with sodium hydroxide (NaOH) to form 2-hydroxy-4-hydroxybenzaldehyde.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
2-Chloro-4-hydroxybenzaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as an important intermediate in the synthesis of various pharmaceuticals, including antipyretics, analgesics, and anti-inflammatory agents. In the field of agrochemicals, it is used to produce herbicides and pesticides. Additionally, it is employed in the dye industry to synthesize colorants and pigments.
Mechanism of Action
The mechanism by which 2-chloro-4-hydroxybenzaldehyde exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The hydroxyl and aldehyde groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity.
Comparison with Similar Compounds
2-Chloro-4-hydroxybenzaldehyde is structurally similar to other chlorinated phenols and benzaldehydes, such as 2-chlorophenol and 4-hydroxybenzaldehyde. its unique combination of functional groups gives it distinct chemical and biological properties. For example, while 2-chlorophenol lacks the aldehyde group, 4-hydroxybenzaldehyde lacks the chlorine atom, making this compound particularly useful in specific synthetic applications.
Properties
IUPAC Name |
2-chloro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMCILMBYEGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901216 | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-11-9, 94650-94-9 | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, chloro-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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